Benzooxazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of carbaldehyde derivatives is a topic of interest in several papers. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles using a K2S2O8-mediated cross-coupling with methanol is described, which proceeds via a radical process involving multifold bond cleavage and formation . Another paper presents a one-pot synthesis of benzo[c]carbazoles from 2-chloroindole-3-carbaldehydes through photochemical annulations . Additionally, a one-pot synthesis of azaheterocyclo-fused benzo[c]carbazoles from 3-acyl-2-halo-1-[(ω-phenylethynyl)alkyl]indoles is reported, highlighting the versatility of carbaldehydes in synthesizing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of carbaldehyde derivatives is crucial for their reactivity and application. The crystal and molecular structure of a specific imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde derivative has been described, providing insights into the intermolecular interactions that stabilize the crystal structure . These structural analyses are essential for understanding how modifications to the carbaldehyde core can affect the properties of the resulting compounds.
Chemical Reactions Analysis
Carbaldehydes participate in various chemical reactions to form heterocyclic compounds. For example, the synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes and o-phenylenediamine is reported, demonstrating the reactivity of carbaldehydes with diamines . Another study shows the formal [4 + 2] benzannulation of 2-alkenyl indoles with aldehydes to create carbazoles and bis-carbazoles . These reactions highlight the versatility of carbaldehydes in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbaldehyde derivatives are influenced by their molecular structure. A study on the solvatochromism of a benzothiazolyl carbaldehyde derivative reveals its photophysical properties and the impact of solvent polarity and pH on its fluorescence . This indicates that carbaldehyde derivatives can have unique optical properties, which can be tuned by modifying their structure.
Scientific Research Applications
Applications in Organic Synthesis
One-Pot Synthesis Methods : Benzooxazole-2-carbaldehyde derivatives are utilized in one-pot synthesis methods for creating complex organic molecules. For instance, benzo[c]carbazoles are synthesized through photochemical annulations of 2-chloroindole-3-carbaldehydes, showing the versatility of benzooxazole derivatives in facilitating complex chemical transformations (Wang et al., 2008). Similarly, cross-coupling of quinoxalines with methanol to form carbaldehyde dimethyl acetals involves multiple bond cleavage and formation, indicating the compound's role in promoting diverse chemical reactions (Liu et al., 2013).
Synthesis of Novel Heterocycles : Benzooxazole-2-carbaldehyde is a precursor for synthesizing novel heterocycles. For example, novel 3-(benzofur-2-yl)pyrazole-based heterocycles are synthesized using benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the compound's utility in creating new structures with potential pharmacological properties (Baashen et al., 2017).
Non-Linear Optic Applications : Derivatives of benzooxazole-2-carbaldehyde, like 6-dimethylaminobenzothiazole-2-carbaldehyde, are synthesized for potential non-linear optic applications. These compounds are studied for their electronic properties, illustrating the significance of benzooxazole derivatives in materials science and photonics (Hrobárik et al., 2004).
Applications in Molecular Studies
Crystal Structure Analysis : Benzooxazole-2-carbaldehyde compounds are crucial in crystallography for understanding molecular structures. For instance, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde's structure is determined through X-ray crystallography, helping in elucidating complex molecular geometries (Selvanayagam et al., 2010).
Photocatalytic Applications : The compound is used in photocatalytic applications, such as in the synthesis of bioactive quinazolin-4(3H)-ones from furan-2-carbaldehydes. This indicates its role in green chemistry applications and the development of environmentally friendly synthesis methods (Yu et al., 2018).
Future Directions
properties
IUPAC Name |
1,3-benzoxazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZBZOUCQAOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403648 | |
Record name | Benzooxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzooxazole-2-carbaldehyde | |
CAS RN |
62667-25-8 | |
Record name | Benzooxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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